molecular formula C16H17FN2O4 B2527465 2-(2-fluorophenoxy)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)acetamide CAS No. 1797726-98-7

2-(2-fluorophenoxy)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)acetamide

Cat. No. B2527465
CAS RN: 1797726-98-7
M. Wt: 320.32
InChI Key: ZYYCAIZSTRCJOV-UHFFFAOYSA-N
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Description

The compound "2-(2-fluorophenoxy)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)acetamide" is a structurally complex molecule that may be related to various pharmacological and biochemical studies. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their properties, which can be useful for a comprehensive analysis.

Synthesis Analysis

The synthesis of related N-phenoxypropylacetamide derivatives has been explored for their potential antiulcer activity. These compounds were prepared and tested, leading to the identification of promising candidates for further development . Similarly, novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides were synthesized using 3-fluoro-4-cyanophenol as primary compounds, and their structures were confirmed by various analytical methods . These studies suggest that the synthesis of complex acetamides, including the one , would likely involve multi-step organic reactions and careful characterization of the final product.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for their biological activity. For instance, the synthesis and characterization of 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides involved confirming the structures through elemental analysis, IR, and 1H NMR . This indicates that a similar approach would be necessary to analyze the molecular structure of "this compound," ensuring the correct synthesis and potential biological activity.

Chemical Reactions Analysis

The metabolism and chemical reactions of related compounds have been studied, such as the hydroxylation and deacetylation of N-(2-fluorenyl)acetamide, which is implicated in its carcinogenic activity . Additionally, the photoreactions of flutamide, another acetamide derivative, were found to differ in various solvents, leading to different products . These findings highlight the importance of understanding the chemical reactions and metabolic pathways of acetamide derivatives, which would also apply to the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. For example, potent thrombin inhibitors were identified among 2-(2-chloro-6-fluorophenyl)acetamides, with specific substituents contributing to their high affinity for thrombin . The pharmacological properties of N-phenoxypropylacetamide derivatives, including their gastric acid antisecretory and cytoprotective properties, were also influenced by their chemical structure . These studies suggest that the physical and chemical properties of "this compound" would need to be thoroughly investigated to understand its potential pharmacological effects.

Scientific Research Applications

Photoreactions in Solvents

2-(2-Fluorophenoxy)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)acetamide's structure allows it to undergo unique photoreactions in different solvents. A study compared the photoreactions of a structurally related compound, flutamide, in acetonitrile and 2-propanol, highlighting how different solvents can influence the photoreactions and the formation of various products. This suggests that the compound's behavior under UV light can vary significantly depending on the solvent environment, leading to different photoproducts which could have varied applications in material science and photopharmacology (Watanabe et al., 2015).

Acetylation in Drug Synthesis

The acetylation process plays a crucial role in synthesizing intermediates for drugs. Research into the chemoselective acetylation of 2-aminophenol, a process closely related to modifying the acetamide group in the given compound, has shown significant potential in the natural synthesis of antimalarial drugs. This process, optimized through various parameters, underscores the importance of specific functional group manipulations in developing pharmaceuticals (Magadum & Yadav, 2018).

Fluoroionophore Development

Fluoroionophores, molecules that can form complexes with metal ions, represent another application area. A study on the development of fluoroionophores based on diamine-salicylaldehyde derivatives, similar in complexity to the compound , demonstrated the ability to chelate metal ions such as Zn+2. This capability could be leveraged in creating selective sensors for metal ions, beneficial in environmental monitoring and analytical chemistry (Hong et al., 2012).

Chemosensor for Zn2+ Detection

The compound's structural features may lend it useful in designing chemosensors, as shown by the synthesis of a chemosensor for Zn2+. Such sensors can detect and quantify metal ions in various samples, including living cells, which has implications for biological research, environmental monitoring, and medical diagnostics (Park et al., 2015).

Synthesis and Characterization in Organic Chemistry

The synthesis and characterization of novel acetamide derivatives, such as 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides, provide insights into the compound's potential applications in organic chemistry and material science. These processes involve the manipulation of molecular structures to achieve desired properties and functionalities, which could be applied in developing new materials, drugs, or chemical sensors (Man-li, 2008).

properties

IUPAC Name

2-(2-fluorophenoxy)-N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O4/c17-13-5-1-2-6-14(13)23-11-15(21)18-9-12(20)10-19-8-4-3-7-16(19)22/h1-8,12,20H,9-11H2,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYYCAIZSTRCJOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NCC(CN2C=CC=CC2=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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